molecular formula C2H6Cl2Si B7884514 Dichloroethylsilane

Dichloroethylsilane

Cat. No.: B7884514
M. Wt: 129.06 g/mol
InChI Key: SKYIFLQYXBNNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroethylsilane is a reactive organosilicon compound that serves as a valuable building block in scientific research and development. It is typically employed as a key precursor in the synthesis of more complex siloxane polymers and as a modifying agent to introduce ethylsilane functional groups onto various surfaces and molecules. In materials science, it is used in the fabrication of silica nanoparticles and to impart hydrophobic properties to materials. Researchers also utilize its reactive chlorine sites for further chemical transformations in organic synthesis. Like similar chlorosilanes, it is highly moisture-sensitive, reacting rapidly with water and air to release hydrogen chloride. It is typically characterized by properties such as its boiling point, density, and refractive index. Proper handling requires the use of inert conditions (e.g., under nitrogen or argon) and appropriate personal protective equipment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Disclaimer: The information provided here is a generic description for a chlorosilane compound. Specific physical property data, CAS numbers, applications, and handling instructions for "this compound" must be verified from authoritative chemical databases and safety data sheets.

Properties

IUPAC Name

2,2-dichloroethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2Si/c3-2(4)1-5/h2H,1H2,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYIFLQYXBNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroethylsilane is typically synthesized through the reaction of ethylene with silicon tetrachloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, usually between 250°C and 300°C . The process can be represented by the following chemical equation: [ \text{C}_2\text{H}_4 + \text{SiCl}_4 \xrightarrow{\text{Cu}} \text{C}_2\text{H}_6\text{Cl}_2\text{Si} ]

Industrial Production Methods: The industrial production of this compound involves the Müller-Rochow process, where silicon is reacted with chloromethane in the presence of a copper catalyst. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dichloroethylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Reacts with nucleophiles to replace one or both chlorine atoms.

    Polymerization: Can form polysilanes through dehydrochlorination.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Polymerization: Catalysts such as platinum or palladium.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Ethylsilane derivatives.

    Polymerization: Polysilanes.

Scientific Research Applications

Dichloroethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloroethylsilane involves its reactivity with nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 143.05 g/mol (calculated from formula C₂H₅Cl₂Si).
  • Reactivity : The chlorine atoms on silicon make it highly reactive, particularly in hydrolysis and condensation reactions, which are critical for forming siloxane polymers.
  • Applications : Primarily used as a precursor in silicone polymer production, surface treatments, and specialty chemical synthesis .

Comparison with Similar Organochlorosilanes

Dichlorodimethylsilane (C₂H₆Cl₂Si)

Structure : Two methyl groups (CH₃) and two chlorine atoms bonded to silicon.
Synthesis : Produced via the Müller-Rochow process, reacting silicon with methyl chloride (CH₃Cl) in the presence of a copper catalyst.
Properties :

  • Molecular Weight : 129.06 g/mol.
  • Reactivity : Less steric hindrance compared to dichloroethylsilane due to smaller methyl groups, leading to faster hydrolysis rates.
  • Applications : Dominates silicone industry applications (e.g., polydimethylsiloxane production). Exposure limits: 0.1 ppm (8-hour TWA) .
Property This compound Dichlorodimethylsilane
Molecular Formula C₂H₅Cl₂Si C₂H₆Cl₂Si
Molecular Weight (g/mol) 143.05 129.06
Boiling Point (°C) ~110–115 (est.) 70–71
Hydrolysis Rate Moderate High
Primary Use Specialty silicones General-purpose silicones

Dichlorodiethylsilane (C₄H₁₀Cl₂Si)

Structure : Two ethyl groups (C₂H₅) and two chlorine atoms on silicon.
Synthesis : Produced via Grignard reactions involving ethyl magnesium bromide and silicon tetrachloride.
Properties :

  • Molecular Weight : 185.16 g/mol.
  • Reactivity : Slower hydrolysis due to larger ethyl groups, offering controlled polymerization for tailored silicones.
  • Applications : Used in high-performance elastomers and hydrophobic coatings .

Trichloro(chloromethyl)silane (CCl₃SiCH₂Cl)

Structure : A chloromethyl group (CH₂Cl) and three chlorine atoms on silicon.
Properties :

  • Molecular Weight : 198.39 g/mol.
  • Reactivity : Highly electrophilic due to three chlorines; reacts violently with water.
  • Applications : Intermediate in flame-retardant silicones and crosslinking agents .

Methyldichlorosilane (CH₃Cl₂SiH)

Structure : One methyl group, two chlorines, and a hydrogen on silicon.
Properties :

  • Molecular Weight : 115.03 g/mol.
  • Reactivity : The Si-H bond enables hydrosilylation reactions, useful in functionalizing organic molecules.
  • Safety : Higher acute toxicity (TLV 0.1 ppm) compared to this compound .

Q & A

Q. Basic Research Focus

  • Gas Chromatography (GC) : Quantifies silane yield and detects by-products (e.g., trichloroethylsilane).
  • NMR Spectroscopy : Confirms molecular structure via <sup>1</sup>H and <sup>29</sup>Si NMR peaks (e.g., δ<sup>29</sup>Si = 15–20 ppm for this compound).
  • FT-IR : Identifies Si-Cl bonds (450–550 cm<sup>-1</sup>) and Si-C bonds (1250–1300 cm<sup>-1</sup>) .
    Advanced Considerations :
  • Mass Spectrometry (MS) : Detects trace impurities (e.g., chlorinated hydrocarbons) at ppm levels.
  • X-ray Diffraction (XRD) : Validates crystallinity in solid-phase derivatives.

How should researchers design experiments to assess this compound’s environmental impact?

Q. Advanced Research Focus

  • Hydrolysis Studies : Simulate environmental conditions (pH, humidity) to track degradation products (e.g., silicic acid, HCl).
  • Ecotoxicology Assays : Use OECD Test No. 201/202 for aquatic toxicity in Daphnia magna or algae .
  • Lifecycle Analysis (LCA) : Model emissions from synthesis to disposal, incorporating data from EPA DSSTox .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods with >100 fpm face velocity to control HCl vapor release.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields.
  • Spill Management : Neutralize spills with sodium bicarbonate slurry .
    Advanced Risk Mitigation :
  • IDLH Monitoring : Implement real-time sensors for HCl (IDLH = 50 ppm) and silicon tetrachloride .

How can computational modeling enhance the understanding of this compound reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Predict reaction pathways (e.g., Si-Cl bond cleavage energetics) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments.
  • QSPR Models : Correlate molecular descriptors (e.g., electrophilicity index) with catalytic activity .

What strategies improve reproducibility in this compound synthesis across laboratories?

Q. Methodological Guidance :

  • Detailed Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including catalyst batch numbers and gas purity .
  • Interlaboratory Studies : Collaborate via platforms like NIST to validate protocols.
  • Open Data : Share raw GC-MS/NMR files in repositories like Zenodo .

How can researchers address gaps in this compound’s applications in advanced materials?

Q. Advanced Research Focus

  • Surface Functionalization : Study self-assembly on silicon wafers for hydrophobic coatings (contact angle >110°).
  • Polymer Composites : Evaluate thermal stability (TGA) and mechanical strength (DSC/Tensile tests) in siloxane hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.